3-[(Trimethylsilyl)ethynyl]benzonitrile
Overview
Description
Synthesis Analysis The synthesis of compounds related to “3-[(Trimethylsilyl)ethynyl]benzonitrile” often involves the use of trimethylsilyl-protected alkynes. For instance, the synthesis of related compounds has been achieved through reactions involving LiN(SiMe3)2 followed by treatment with ClSiMe3, demonstrating the utility of trimethylsilyl groups in protecting reactive sites during complex synthesis processes (Weller, Schmock, & Dehnicke, 1989).
Molecular Structure Analysis The molecular structure of compounds bearing the trimethylsilyl group can be quite distinctive. In particular, crystal structure determinations have revealed interesting details about the arrangement of trimethylsilyl groups around the core structure, affecting the overall molecular geometry and properties (Weller, Schmock, & Dehnicke, 1989).
Chemical Reactions and Properties Trimethylsilyl groups significantly influence the reactivity of the molecules they are attached to. For example, they can enhance the electrophilicity of adjacent carbon atoms, facilitating various nucleophilic additions. The trimethylsilyl group is also a common protecting group in organic synthesis, easily removed under mild conditions (Roberts, Mcelhill, & Armstrong, 1949).
Scientific Research Applications
Polymer Synthesis :
- Ruthenium-catalyzed copolymerization processes involving compounds like 1,4-bis((trimethylsilyl)ethynyl)benzene produce polymers with cross-conjugated unsaturated materials, displaying alternating arylene and 1,1-vinylene units (Londergan et al., 1998).
Aptasensor Development :
- The immobilization of aptamers onto layers of diazonium salts, including 4-((trimethylsilyl)ethynyl)benzene, has been used for creating sensitive and reusable electrochemical impedimetric aptasensors. These are applied in detecting ochratoxin A (Hayat et al., 2013).
Electrical Effects in Chemistry :
- Investigations into the electrical influence of the trimethylsilyl group in compounds, including those related to benzonitrile, have been conducted to understand its effect on acidity and reactivity (Roberts et al., 1949).
Radiochemical Studies :
- In developing radioligands for imaging brain metabotropic glutamate 5 receptors, compounds like 2-fluoromethyl-4-((trimethylsilyl)ethynyl)-1,3-thiazole, structurally similar to 3-[(Trimethylsilyl)ethynyl]benzonitrile, have been utilized (Siméon et al., 2012).
Organic Synthesis and Medicinal Chemistry :
- The synthesis and antileukemic activity of compounds like 5-alkynyl-1-β-D-ribofuranosylimidazole-4-carboxamides, involving reactions with trimethylsilyl)acetylene, are explored for potential therapeutic applications (Matsuda et al., 1988).
Liquid Crystal Property Studies :
- Synthesis and characterization of rod-shaped substituted benzoates possessing 4-(2-trimethylsilyl)ethynyl groups have been reported, focusing on their liquid crystal properties (Srinivasa et al., 2014).
Material Science Applications :
- Novel substituted bis[(trimethylsilyl)ethynyl]benzenes have been prepared as building blocks for organic functional materials, demonstrating utility in polymerization and post-polymerization modification processes (Glöcklhofer et al., 2014).
Safety And Hazards
3-[(Trimethylsilyl)ethynyl]benzonitrile is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation . When handling this chemical, it is recommended to wear protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
3-(2-trimethylsilylethynyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NSi/c1-14(2,3)8-7-11-5-4-6-12(9-11)10-13/h4-6,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZDMZVLNWSJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626584 | |
Record name | 3-[(Trimethylsilyl)ethynyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Trimethylsilyl)ethynyl]benzonitrile | |
CAS RN |
190771-22-3 | |
Record name | 3-[(Trimethylsilyl)ethynyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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